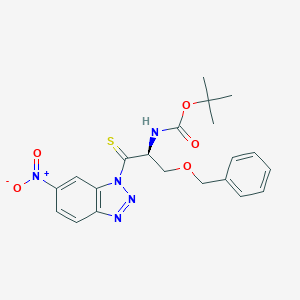
Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide (BTSNB) is an organic compound that has been widely used in scientific research due to its unique properties and potential applications. BTSNB is a derivative of benzotriazole, which is a heterocyclic compound consisting of a five-membered ring with three nitrogen atoms and two carbon atoms. BTSNB is an organosulfur compound and is also known as a thiono-heterocycle. It is a highly reactive compound and can be used in a variety of synthetic reactions such as nucleophilic substitution, cyclization, and oxidation. BTSNB has been used in a variety of scientific research applications, including the synthesis of peptides, peptidomimetics, and other bioactive compounds.
Scientific Research Applications
Benzoxaboroles in Medicinal Chemistry
Benzoxaboroles as Therapeutic Agents : Benzoxaboroles are a class of boron-containing compounds that have been found to exhibit a broad spectrum of biological activities, making them attractive for various medicinal applications. The unique properties of boron, including its ability to interact reversibly with biochemical targets, have been key to the development of benzoxaboroles as potential treatments for neglected tropical diseases, among others. Studies have shown that benzoxaboroles can inhibit enzymes essential in the life cycle of fungal, protozoan, bacterial, and viral pathogens. This highlights their potential as versatile therapeutic agents in addressing a range of infectious diseases (Jacobs, Plattner, & Keenan, 2011).
Advancements in Benzoxaborole Derivatives : Recent research and patent literature reveal that benzoxaborole derivatives have been explored for their use in anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory applications. The electron-deficient nature of the boron atom in these compounds contributes to their mechanism of action, making benzoxaboroles an area of significant interest for pharmaceutical development. The versatility and ease of preparation of benzoxaboroles underscore their potential in medicinal chemistry and drug discovery (Nocentini, Supuran, & Winum, 2018).
Photocatalytic Applications
Photocatalysis with Boron-Based Compounds : (BiO)2CO3-based photocatalysts, including boron-containing compounds, have garnered attention for their applications in environmental remediation and energy conversion. These compounds have been explored for enhancing photocatalytic performance under visible light, addressing the limitations posed by their wide bandgap. Modification strategies such as doping with nonmetals and creating nanocomposites have been employed to improve their photocatalytic efficiency, demonstrating the potential of boron-based materials in environmental applications (Ni, Sun, Zhang, & Dong, 2016).
properties
IUPAC Name |
tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-3-phenylmethoxy-1-sulfanylidenepropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5S/c1-21(2,3)31-20(27)22-17(13-30-12-14-7-5-4-6-8-14)19(32)25-18-11-15(26(28)29)9-10-16(18)23-24-25/h4-11,17H,12-13H2,1-3H3,(H,22,27)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLHTXYLWKDWEB-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472959 |
Source


|
| Record name | tert-Butyl [(2S)-3-(benzyloxy)-1-(6-nitro-1H-benzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide | |
CAS RN |
184951-89-1 |
Source


|
| Record name | tert-Butyl [(2S)-3-(benzyloxy)-1-(6-nitro-1H-benzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)
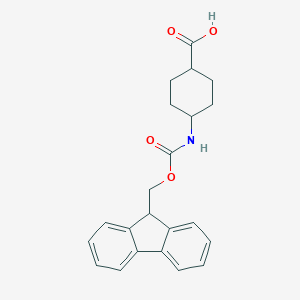

![Fmoc-[D]Gly-OH](/img/structure/B558005.png)
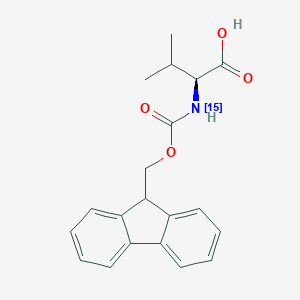
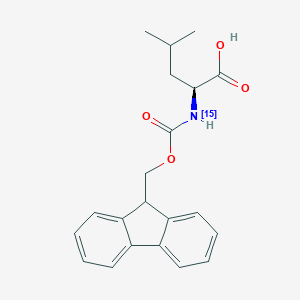


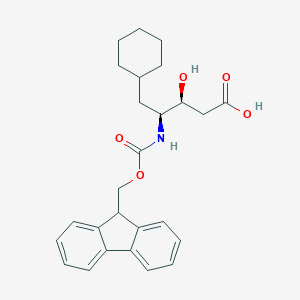


![4-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B558031.png)